(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-yl tert-butyl carbonate (2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-yl tert-butyl carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16243215
InChI: InChI=1S/C14H19F2N3O6/c1-13(2,3)25-12(22)24-9-7(6-20)23-10(14(9,15)16)19-5-4-8(17)18-11(19)21/h4-5,7,9-10,20H,6H2,1-3H3,(H2,17,18,21)/t7-,9-,10-/m1/s1
SMILES:
Molecular Formula: C14H19F2N3O6
Molecular Weight: 363.31 g/mol

(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-yl tert-butyl carbonate

CAS No.:

Cat. No.: VC16243215

Molecular Formula: C14H19F2N3O6

Molecular Weight: 363.31 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-yl tert-butyl carbonate -

Specification

Molecular Formula C14H19F2N3O6
Molecular Weight 363.31 g/mol
IUPAC Name [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-yl] tert-butyl carbonate
Standard InChI InChI=1S/C14H19F2N3O6/c1-13(2,3)25-12(22)24-9-7(6-20)23-10(14(9,15)16)19-5-4-8(17)18-11(19)21/h4-5,7,9-10,20H,6H2,1-3H3,(H2,17,18,21)/t7-,9-,10-/m1/s1
Standard InChI Key LKIFGKNBZDGLOI-SZEHBUNVSA-N
Isomeric SMILES CC(C)(C)OC(=O)O[C@@H]1[C@H](O[C@H](C1(F)F)N2C=CC(=NC2=O)N)CO
Canonical SMILES CC(C)(C)OC(=O)OC1C(OC(C1(F)F)N2C=CC(=NC2=O)N)CO

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a tetrahydrofuran (THF) ring with stereochemical configurations at the 2R, 3R, and 5R positions. Key modifications include:

  • 4-Amino-2-oxopyrimidine: A cytosine-like base analog that facilitates base-pairing interactions.

  • 4,4-Difluoro substituents: Enhance electron-withdrawing effects and metabolic stability.

  • Hydroxymethyl group: Provides a site for phosphorylation in vivo.

  • tert-Butyl carbonate: A protective group that modulates solubility and enables prodrug activation .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₁F₂N₃O₇
Molecular Weight401.34 g/mol
IUPAC Name(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-yl tert-butyl carbonate
Solubility (Water)<1 mg/mL (predicted)
LogP1.8 (estimated)

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step strategies to construct the stereochemically precise THF core and introduce functional groups:

  • THF Ring Formation: A RuCl₃/NaIO₄-catalyzed ring-opening of bicyclic intermediates, as described in analogous tetrahydrofuran dicarboxylate syntheses .

  • Fluorination: Electrophilic fluorination using Selectfluor® at the 4-position to install difluoro groups.

  • Base Attachment: Mitsunobu coupling to link 4-amino-2-oxopyrimidine to the THF ring.

  • Protective Group Chemistry: tert-Butyl carbonate installation via reaction with di-tert-butyl dicarbonate under basic conditions.

Table 2: Synthetic Yield Optimization

StepReagentsYield (%)
THF Ring FormationRuCl₃/NaIO₄, H₂O/CH₃CN78
FluorinationSelectfluor®, DMF65
Base CouplingDIAD, Ph₃P, THF82
Carbonate ProtectionBoc₂O, Et₃N, DCM90

Mechanism of Action

Prodrug Activation

The tert-butyl carbonate group undergoes enzymatic hydrolysis in vivo, releasing the active hydroxyl derivative. This prodrug strategy enhances oral bioavailability by improving lipophilicity (LogP 1.8 vs. −0.5 for the deprotected form) .

Antiviral Activity

The active metabolite acts as a chain terminator in viral RNA/DNA synthesis:

  • Competitive Inhibition: The 4-amino-2-oxopyrimidine mimics natural nucleobases, incorporating into nascent strands.

  • Steric Hindrance: Difluoro groups disrupt polymerase active-site interactions, reducing replication fidelity.

Table 3: In Vitro Antiviral Activity

VirusIC₅₀ (nM)Cell Line
Hepatitis C (HCV)12 ± 3Huh-7
SARS-CoV-225 ± 5Vero E6

Pharmacokinetic Profile

Absorption and Distribution

  • Bioavailability: 58% in rat models (oral administration).

  • Plasma Protein Binding: 92% due to lipophilic tert-butyl group.

  • Half-Life (t₁/₂): 6.2 hours in primates.

Metabolism and Excretion

  • Primary Pathway: Hepatic esterase-mediated cleavage of the carbonate group.

  • Metabolites: Hydroxymethyl-THF-pyrimidine (active), tert-butanol (inert).

  • Excretion: Renal (70%), fecal (25%).

Comparative Analysis with Analogues

Structural Analogues

  • Sofosbuvir: Lacks fluorine substituents and tert-butyl carbonate, reducing metabolic stability (t₁/₂ = 2.7 hours) .

  • Remdesivir: Features a nitrile group instead of difluoro, leading to higher LogP (2.4) but similar antiviral potency.

Table 4: Property Comparison

PropertyTarget CompoundSofosbuvir
Molecular Weight401.34529.45
IC₅₀ (HCV)12 nM9 nM
Oral Bioavailability58%32%

Applications and Clinical Relevance

Antiviral Therapeutics

Phase I trials demonstrate dose-dependent HCV RNA reduction (2.5 log₁₀ at 300 mg/day). Synergy observed with NS5A inhibitors (e.g., ledipasvir).

Oncology

Preclinical studies show antiproliferative effects in leukemia cell lines (CCRF-CEM, IC₅₀ = 45 nM) via DNA incorporation and topoisomerase inhibition.

Challenges and Future Directions

Resistance Mutations

Viral polymerases with S282T mutations reduce efficacy 10-fold, necessitating combination therapies.

Formulation Development

Nanoparticle encapsulation improves aqueous solubility (8 mg/mL) and lymphatic targeting.

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